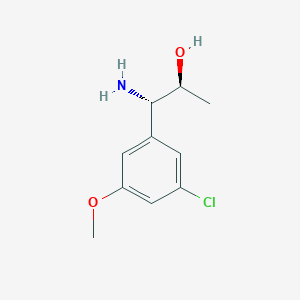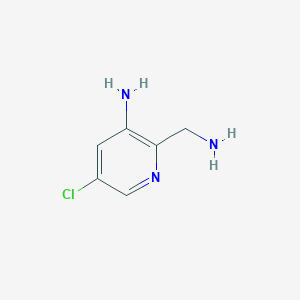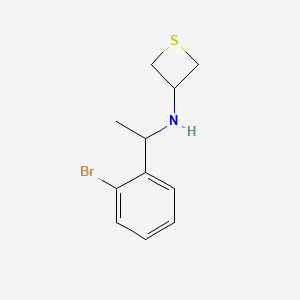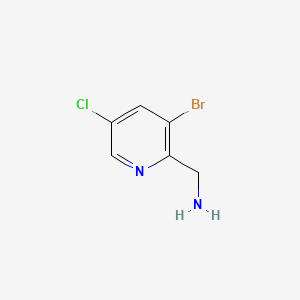
Rel-(1r,4r)-4-((2-amino-3,5-dibromobenzyl)(hydroxy)amino)cyclohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rel-(1r,4r)-4-((2-amino-3,5-dibromobenzyl)(hydroxy)amino)cyclohexan-1-ol is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with amino, hydroxy, and dibromobenzyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1r,4r)-4-((2-amino-3,5-dibromobenzyl)(hydroxy)amino)cyclohexan-1-ol typically involves multiple steps, starting with the preparation of the cyclohexane ring and subsequent functionalization. Common synthetic routes include:
Formation of the Cyclohexane Ring: This step often involves cyclization reactions using appropriate precursors under controlled conditions.
Introduction of Amino and Hydroxy Groups: Amination and hydroxylation reactions are employed to introduce the amino and hydroxy groups onto the cyclohexane ring.
Attachment of Dibromobenzyl Group: The dibromobenzyl group is introduced through substitution reactions, often using brominated benzyl halides as starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to streamline the synthesis.
化学反应分析
Types of Reactions
Rel-(1r,4r)-4-((2-amino-3,5-dibromobenzyl)(hydroxy)amino)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the functional groups, such as reducing the amino group to an amine.
Substitution: The dibromobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield cyclohexanone derivatives, while substitution reactions can produce a variety of dibromobenzyl-substituted compounds.
科学研究应用
Rel-(1r,4r)-4-((2-amino-3,5-dibromobenzyl)(hydroxy)amino)cyclohexan-1-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Biological Studies: It is used as a probe to study biological pathways and molecular interactions.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials and catalysts.
作用机制
The mechanism by which Rel-(1r,4r)-4-((2-amino-3,5-dibromobenzyl)(hydroxy)amino)cyclohexan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s structure allows it to modulate these targets, leading to various biological effects.
相似化合物的比较
Rel-(1r,4r)-4-((2-amino-3,5-dibromobenzyl)(hydroxy)amino)cyclohexan-1-ol can be compared with other similar compounds, such as:
Rel-(1r,4r)-4-((2-amino-3,5-dichlorobenzyl)(hydroxy)amino)cyclohexan-1-ol: This compound has chlorine atoms instead of bromine, which may affect its reactivity and biological activity.
Rel-(1r,4r)-4-((2-amino-3,5-difluorobenzyl)(hydroxy)amino)cyclohexan-1-ol: The presence of fluorine atoms can influence the compound’s stability and interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern and the presence of bromine atoms, which confer distinct chemical and biological properties.
属性
分子式 |
C13H18Br2N2O2 |
|---|---|
分子量 |
394.10 g/mol |
IUPAC 名称 |
4-[(2-amino-3,5-dibromophenyl)methyl-hydroxyamino]cyclohexan-1-ol |
InChI |
InChI=1S/C13H18Br2N2O2/c14-9-5-8(13(16)12(15)6-9)7-17(19)10-1-3-11(18)4-2-10/h5-6,10-11,18-19H,1-4,7,16H2 |
InChI 键 |
BENDCXQSEULQKX-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1N(CC2=C(C(=CC(=C2)Br)Br)N)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-EN-1-amine](/img/structure/B13038378.png)







![4,6-Dimethyl-3H-imidazo[4,5-C]pyridine](/img/structure/B13038414.png)



![1-(Benzo[d][1,3]dioxol-4-yl)-N-methylmethanamine hydrochloride](/img/structure/B13038443.png)

